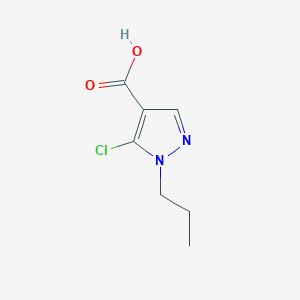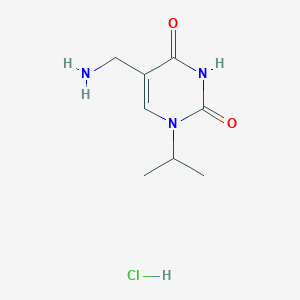
5-(aminomethyl)-1-isopropylpyrimidine-2,4(1H,3H)-dione hydrochloride
Overview
Description
The compound “5-(aminomethyl)-1-isopropylpyrimidine-2,4(1H,3H)-dione hydrochloride” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been well studied. There are several methods for synthesizing pyrimidine derivatives, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a six-membered ring with two nitrogen atoms. The position and nature of the substituents on the pyrimidine ring can greatly influence the properties of the compound .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. The reactivity of the pyrimidine ring can be influenced by the substituents attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on their structure. Factors that can influence these properties include the nature and position of the substituents on the pyrimidine ring .Scientific Research Applications
Molecular and Vibrational Analysis
A study by Al-Omary et al. (2017) conducted molecular conformational analysis, reactivity, and vibrational spectral analysis of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. The research used FT-IR and FT-Raman spectra, alongside DFT quantum chemical calculations, to analyze vibrational wavenumbers and assign bands. This study provided insights into the geometric parameters, NBO analysis, frontier molecular orbital, hyperpolarizability, molecular electrostatic potential, and sites prone to electrophilic attacks of the compound (Al-Omary et al., 2017).
Reactivity in Regioselective Amination
Gulevskaya et al. (1994) explored the reactivity of 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)dione in liquid ammonia with alkylamides. Their study revealed the formation of 7-amino derivatives through a regioselective amination process, indicating the potential for diverse chemical modifications and applications of similar pyrimidine derivatives (Gulevskaya et al., 1994).
Synthesis of Functionalized Derivatives
Brahmachari et al. (2020) developed a water-mediated, catalyst-free method for synthesizing functionalized 5-(2-arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones. This approach highlights the synthesis of pharmaceutically interesting derivatives, emphasizing clean reaction profiles, operational simplicity, and high atom-economy, which are crucial in pharmaceutical research (Brahmachari et al., 2020).
Chemosensor Development
Singh et al. (2013) focused on developing a tridentate Schiff base fluorescent sensor using 5-[{(2-hydroxynaphthalen-1-yl)methylene}amino]pyrmidine-2,4(1H,3H)-dione. This compound selectively determines Al3+ in acetonitrile and aqueous solutions, demonstrating the use of pyrimidine derivatives in the development of selective chemosensors (Singh et al., 2013).
Anti-HIV Activity Analysis
A study by Tang et al. (2015) synthesized a derivative of pyrimidine-2,4(1H,3H)-dione and observed changes in its biological activity after N-3 hydroxylation. This research is significant for understanding the anti-HIV properties of such compounds, indicating their potential application in antiviral therapies (Tang et al., 2015).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic effects .
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
It is known that pyrimidine derivatives can have a variety of effects at the molecular and cellular level due to their wide range of biological activities .
Future Directions
properties
IUPAC Name |
5-(aminomethyl)-1-propan-2-ylpyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-5(2)11-4-6(3-9)7(12)10-8(11)13;/h4-5H,3,9H2,1-2H3,(H,10,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPPYKSCMWXPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=O)NC1=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-1-isopropylpyrimidine-2,4(1H,3H)-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




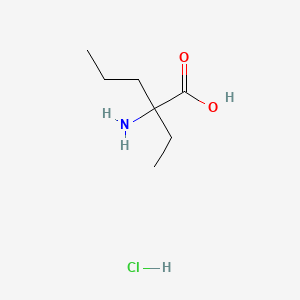
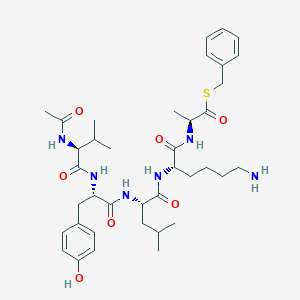
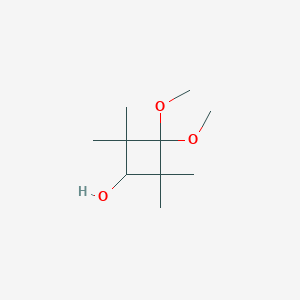
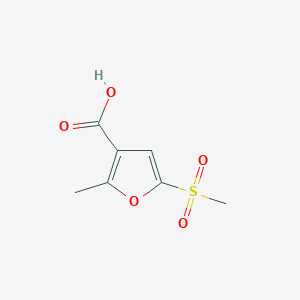
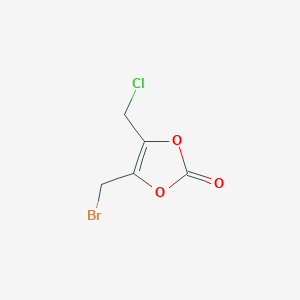
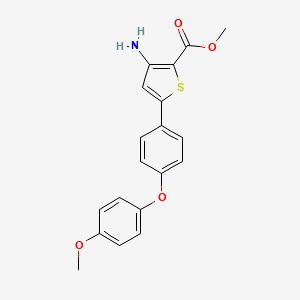

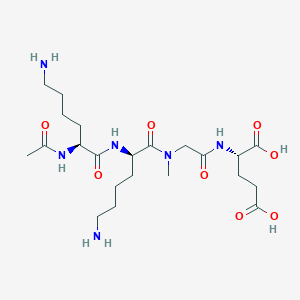
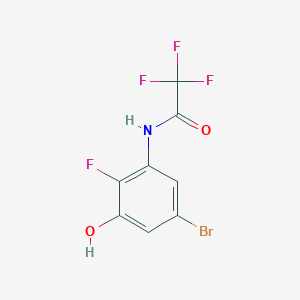
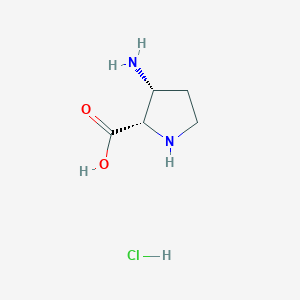
![4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1383601.png)
